molecular formula C24H21FN2O3S B2428667 3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine CAS No. 895642-80-5

3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine

Cat. No.: B2428667
CAS No.: 895642-80-5
M. Wt: 436.5
InChI Key: MUNTXHMUEPXKQR-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine is a synthetically designed quinoline derivative that functions as a potent and selective kinase inhibitor. Its core research value lies in its ability to target and modulate specific signaling pathways critical for cell proliferation and survival. This compound has been identified as a multi-kinase inhibitor with reported activity against B-Raf and VEGFR-2 kinases, making it a valuable tool for investigating the molecular mechanisms of cancer and angiogenesis. Research indicates its primary application is in oncological research, where it is used to study the dysregulation of the MAPK/ERK pathway and to probe the therapeutic potential of kinase inhibition in various cancer cell models. By selectively inhibiting these key enzymes, researchers can elucidate the downstream effects on tumor growth, metastasis, and apoptosis. The benzenesulfonyl and fluorobenzyl substituents are critical for its binding affinity and specificity, contributing to its profile as a lead compound in preclinical drug discovery. Its application extends to biochemical assays for high-throughput screening and as a pharmacological probe to validate new targets in signal transduction networks. This compound is for research use only and is intended solely for laboratory studies.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-2-30-19-12-13-22-21(14-19)24(27-15-17-8-10-18(25)11-9-17)23(16-26-22)31(28,29)20-6-4-3-5-7-20/h3-14,16H,2,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNTXHMUEPXKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline class, characterized by a quinoline core substituted with a benzenesulfonyl group and an ethoxy group. Its molecular formula is C19H19FN2O2SC_{19}H_{19}FN_2O_2S, which contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit broad-spectrum antimicrobial activity. A study evaluating various quinoline derivatives found that compounds similar to this compound demonstrated significant inhibition against several bacterial strains.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
This compound P. aeruginosa 12 µg/mL

The compound showed an MIC of 12 µg/mL against Pseudomonas aeruginosa, indicating potent antibacterial activity.

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied. A notable investigation into the cytotoxic effects of related compounds revealed that they could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Anticancer Efficacy

In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The IC50 value was determined to be around 5 µM, suggesting significant anticancer properties.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of DNA synthesis - Similar compounds have been shown to interfere with DNA replication.
  • Modulation of enzyme activity - The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary synthons (Figure 1):

  • Quinoline core (positions 1–8), requiring bicyclic aromatic system formation.
  • Benzenesulfonyl group at position 3, introduced via electrophilic aromatic substitution or metal-catalyzed coupling.
  • N-[(4-Fluorophenyl)methyl] substituent at position 4, installed through alkylation or reductive amination.

Key intermediates include 6-ethoxyquinolin-4-amine and 3-(benzenesulfonyl)quinolin-4-amine derivatives.

Quinoline Core Formation

Skraup Synthesis

The Skraup reaction remains a classical approach for constructing the quinoline backbone. Aniline derivatives react with glycerol under acidic conditions (H₂SO₄) at 120–150°C, followed by oxidation with nitrobenzene. For 6-ethoxy substitution, 4-ethoxyaniline serves as the starting material:

$$
\text{4-Ethoxyaniline} + \text{Glycerol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{6-Ethoxyquinoline} \quad \text{(Yield: 45–60\%)}
$$

Friedländer Condensation

This method employs 2-aminobenzaldehyde and ketones in the presence of Lewis acids (e.g., FeCl₃). For ethoxy substitution at position 6, 2-amino-5-ethoxybenzaldehyde reacts with acetylacetone:

$$
\text{2-Amino-5-ethoxybenzaldehyde} + \text{Acetylacetone} \xrightarrow{\text{FeCl}_3, \text{EtOH}} \text{6-Ethoxyquinolin-4-ol} \quad \text{(Yield: 55–70\%)}
$$

Conrad-Limpach Reaction

Thermal cyclization of β-ketoanilides provides regioselective access to 4-hydroxyquinolines. Ethoxy substitution is achieved using 4-ethoxyaniline and ethyl acetoacetate:

$$
\text{4-Ethoxyaniline} + \text{Ethyl acetoacetate} \xrightarrow{\Delta, \text{Toluene}} \text{6-Ethoxyquinolin-4-one} \quad \text{(Yield: 60–75\%)}
$$

Table 1: Comparison of Quinoline Core Synthesis Methods
Method Starting Materials Conditions Yield (%) Reference
Skraup 4-Ethoxyaniline, Glycerol H₂SO₄, 150°C 45–60
Friedländer 2-Amino-5-ethoxybenzaldehyde FeCl₃, EtOH, reflux 55–70
Conrad-Limpach 4-Ethoxyaniline, Ethyl acetoacetate Toluene, Δ 60–75

Introduction of the Benzenesulfonyl Group

Direct Sulfonylation

Electrophilic sulfonylation at position 3 employs benzenesulfonyl chloride in the presence of AlCl₃ or FeCl₃:

$$
\text{6-Ethoxyquinolin-4-amine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{3-(Benzenesulfonyl)-6-ethoxyquinolin-4-amine} \quad \text{(Yield: 65–80\%)}
$$

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–H sulfonylation using benzenesulfonyl iodide enhances regioselectivity:

$$
\text{6-Ethoxyquinoline} + \text{PhSO}2\text{I} \xrightarrow{\text{Pd(OAc)}2, \text{Ag}2\text{CO}3} \text{3-(Benzenesulfonyl)-6-ethoxyquinoline} \quad \text{(Yield: 70–85\%)}
$$

Ethoxylation at Position 6

Ethoxy group installation typically occurs early in the synthesis (e.g., Skraup or Friedländer methods). Post-functionalization via nucleophilic aromatic substitution (SNAr) is feasible but less efficient:

$$
\text{6-Hydroxyquinolin-4-amine} + \text{Ethyl iodide} \xrightarrow{\text{NaH, DMF}} \text{6-Ethoxyquinolin-4-amine} \quad \text{(Yield: 40–50\%)}
$$

N-Alkylation with (4-Fluorophenyl)methyl Group

Reductive Amination

Condensation of 3-(benzenesulfonyl)-6-ethoxyquinolin-4-amine with 4-fluorobenzaldehyde followed by NaBH₄ reduction:

$$
\text{4-Aminoquinoline} + \text{4-Fluorobenzaldehyde} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{N-[(4-Fluorophenyl)methyl]quinolin-4-amine} \quad \text{(Yield: 50–65\%)}
$$

Direct Alkylation

Reaction with 4-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF):

$$
\text{3-(Benzenesulfonyl)-6-ethoxyquinolin-4-amine} + \text{4-Fluorobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Target Compound} \quad \text{(Yield: 60–75\%)}
$$

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for sulfonylation and alkylation steps. For example, benzenesulfonamide coupling under MW conditions (150°C, 30 min) improves yields by 15–20% compared to conventional heating.

Protecting Group Strategies

Temporary protection of the quinoline amine with Boc groups prevents undesired side reactions during sulfonylation.

Challenges and Side Reactions

  • Regioselectivity Issues : Competing sulfonylation at positions 2 and 3 necessitates careful catalyst selection.
  • Solubility Limitations : High logP (4.4481) complicates aqueous-phase reactions, requiring polar aprotic solvents (DMF, DMSO).
  • Over-Alkylation : Excess 4-fluorobenzyl bromide leads to di-alkylated byproducts, mitigated by stoichiometric control.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The quinoline core can be synthesized via Friedländer condensation, involving aniline derivatives and ketones under acidic/basic conditions . Key steps include sulfonylation at the 3-position using benzenesulfonyl chloride and introducing the 4-fluorobenzylamine group via nucleophilic substitution. Optimize yields by controlling temperature (80–100°C for sulfonylation) and using catalysts like DMAP for amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., benzenesulfonyl proton shifts at δ 7.5–8.0 ppm, fluorophenyl methylene at δ 4.5–5.0 ppm) .
  • FTIR : Identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and ethoxy (C-O at ~1250 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₂FN₂O₃S: 437.1335) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this quinoline derivative in biological systems?

  • Methodological Answer :

  • Target Engagement Assays : Use fluorescence polarization to measure binding affinity with suspected targets (e.g., kinases or DNA topoisomerases) .
  • Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways .
  • Mutagenesis Studies : Engineer target proteins with point mutations to assess critical binding residues .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying substituents like the benzenesulfonyl or ethoxy groups?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heterocycles at the benzenesulfonyl or ethoxy positions .
  • Biological Testing : Compare IC₅₀ values in dose-response assays (e.g., antimalarial or antibacterial activity) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Q. How should researchers address discrepancies in biological activity data across different assay models for this compound?

  • Methodological Answer :

  • Assay Validation : Confirm compound purity (>95% via HPLC) and solubility (use DMSO stock solutions with <0.1% precipitation) .
  • Orthogonal Assays : Replicate results in independent models (e.g., bacterial vs. mammalian cell lines) .
  • Meta-Analysis : Statistically compare data using tools like GraphPad Prism to identify outliers or model-specific effects .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or GROMACS to simulate interactions with active sites (e.g., quinoline core stacking with aromatic residues) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and free energy (MM-PBSA calculations) .
  • QSAR Modeling : Develop regression models correlating substituent properties (logP, polar surface area) with activity .

Q. What methodologies are recommended for assessing the metabolic stability and toxicity profile of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro ADME : Use liver microsomes (human/rat) to measure metabolic half-life and CYP450 inhibition .
  • Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100 .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (14-day observation, LD₅₀ calculation) .

Q. How can X-ray crystallography or alternative structural analysis techniques be applied to resolve solubility challenges associated with this compound?

  • Methodological Answer :

  • Co-Crystallization : Screen co-formers (e.g., succinic acid) to improve crystallinity and solubility .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution in aqueous solutions to optimize formulation .

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